2-Methyl-2-pentyl-1,3-dioxane
CAS No.: 5663-17-2
Cat. No.: VC19726149
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5663-17-2 |
|---|---|
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 2-methyl-2-pentyl-1,3-dioxane |
| Standard InChI | InChI=1S/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3 |
| Standard InChI Key | MGRVXEDBWUQYDW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1(OCCCO1)C |
Introduction
Chemical Structure and Physical Properties
Molecular Characteristics
2-Methyl-2-pentyl-1,3-dioxane has the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol . The InChI identifier (InChI=1/C10H20O2/c1-3-4-5-7-10(2)11-8-6-9-12-10/h3-9H2,1-2H3) confirms its bicyclic structure, featuring a six-membered 1,3-dioxane ring with methyl (CH₃) and pentyl (C₅H₁₁) groups at the 2-position .
Physicochemical Data
The compound’s key physical properties are summarized below:
| Property | Value |
|---|---|
| Density (25°C) | 0.887 g/cm³ |
| Boiling point | 196.6°C at 760 mmHg |
| Refractive index (n²⁰/D) | 1.423 |
| Flash point | 69.3°C |
| Vapor pressure (25°C) | 0.556 mmHg |
These properties suggest moderate volatility and compatibility with hydrophobic matrices, making it suitable for use in perfumery and industrial solvents .
Synthesis and Reaction Mechanisms
Ketalization Methodology
The synthesis of 2-methyl-2-pentyl-1,3-dioxane involves the acid-catalyzed reaction of a ketone (e.g., 3-methyl-3-penten-2-one) with a 1,3-diol (e.g., 1,3-pentanediol) . p-Toluenesulfonic acid is commonly employed as a catalyst, with reactions conducted in inert solvents like toluene or cyclohexane at 70–140°C for 4–20 hours . The general reaction scheme is:
Stoichiometric excess of the diol (>1.2 equivalents) ensures high conversion rates, while water removal (via azeotropic distillation or desiccants like Na₂SO₄) shifts equilibrium toward product formation .
Optimization Parameters
-
Solvent: Hydrocarbon solvents (toluene, cyclohexane) minimize side reactions .
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Temperature: 70–140°C balances reaction rate and thermal decomposition risks .
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Purification: Distillation or silica gel chromatography yields >90% purity .
Applications in Fragrance and Industrial Formulations
Olfactory Profile
2-Methyl-2-pentyl-1,3-dioxane imparts fresh, green, and fruity notes, enhancing perfumes and cosmetic products . Its stability under acidic conditions and low odor threshold (≤0.1 ppm) make it ideal for long-lasting formulations .
Research Advancements and Future Directions
Catalytic Innovations
Recent patents highlight zeolite-based catalysts for solvent-free ketalization, reducing environmental impact . For example, H-Y zeolites achieve 85% yield at 100°C, eliminating the need for hydrocarbon solvents .
Biocatalytic Routes
Preliminary studies explore lipase-mediated synthesis under mild conditions (40°C, pH 7), though yields remain suboptimal (≤30%) compared to acid catalysis .
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